molecular formula C9H8BrF3N2 B13116683 2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine

2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine

Cat. No.: B13116683
M. Wt: 281.07 g/mol
InChI Key: RZXNSBXSRULYGE-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group, a bromine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyridine ring is then functionalized with a bromine atom and a trifluoromethyl group through a series of reactions, including halogenation and trifluoromethylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and the trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine is unique due to the presence of the bromine atom, which can be selectively substituted or used in coupling reactions to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H8BrF3N2

Molecular Weight

281.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8BrF3N2/c10-6-1-7(9(11,12)13)8(15-4-6)5-2-14-3-5/h1,4-5,14H,2-3H2

InChI Key

RZXNSBXSRULYGE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

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